molecular formula C19H20N2O4 B14036927 4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid

4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid

Cat. No.: B14036927
M. Wt: 340.4 g/mol
InChI Key: GZCFGVXBUYHYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid is a potent and selective small-molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel highly expressed in peripheral sensory neurons and is a key integrator of noxious stimuli, including heat, capsaicin, and extracellular protons. As a research tool, this compound is primarily used to investigate the complex role of TRPV1 in pain signaling pathways. By selectively blocking the channel, researchers can elucidate TRPV1's contribution to inflammatory, neuropathic, and thermal hyperalgesia in preclinical models. Its utility extends beyond pain research into broader neurobiological studies, including the channel's function in the central nervous system and its potential roles in conditions like anxiety and cough reflex. The benzazepine core structure of this antagonist provides a specific pharmacological profile distinct from other TRPV1 antagonist classes, such as those based on capsazepine, making it a valuable chemical probe for structure-activity relationship (SAR) studies and for validating TRPV1 as a therapeutic target in drug discovery programs. The compound's mechanism of action involves competitive or allosteric inhibition at the capsaicin-binding site, preventing channel activation and the subsequent influx of calcium and sodium ions that lead to neuronal depolarization and pain signal initiation. Source: PubChem . The development of such potent antagonists is crucial for dissecting the physiological and pathophysiological functions of TRPV1, a member of the TRP channel family that is a major focus of current analgesic research. Source: NCBI .

Properties

IUPAC Name

4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-17-12-13-6-1-3-8-15(13)21(16-9-4-2-7-14(16)17)19(25)20-11-5-10-18(23)24/h1-4,6-9,17,22H,5,10-12H2,(H,20,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCFGVXBUYHYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)NCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzo[b]benzazepine Core

A key step is the preparation of the 5-hydroxy-5,6-dihydrobenzo[b]benzazepine scaffold. Literature reports the synthesis of related benzazepine derivatives via reduction and functionalization of benzazepinones or benzazepine ketones.

For example, sodium borohydride (NaBH4) reduction of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives in methanol at low temperature (0–25 °C) yields the corresponding 5-hydroxy compounds with high yields (79.6% to 96%) and high purity (>98%). Reaction times range from 1 to 5 hours depending on conditions.

Introduction of the Carbonyl Group at Position 11

The 11-carbonyl group is typically introduced or maintained during the benzazepine synthesis steps. This ketone or amide carbonyl is crucial for subsequent amide bond formation.

Amide Bond Formation with 4-Aminobutanoic Acid

The final step involves coupling the benzazepine carbonyl intermediate with 4-aminobutanoic acid (gamma-aminobutyric acid) to form the amide linkage, yielding the target compound.

Common peptide coupling agents (e.g., carbodiimides like EDC or DCC) or activated esters may be used to facilitate this amidation under mild conditions to preserve sensitive functional groups.

Purification and Characterization

Purification is typically achieved by recrystallization from methanol/petroleum ether or methanol/water mixtures, yielding white crystalline solids with high purity (>99% by HPLC). Drying under reduced pressure at moderate temperatures (60 °C) is standard.

Data Table Summarizing Key Preparation Steps

Step Reaction Description Reagents & Conditions Yield (%) Purity (%) Notes
1 Reduction of 7-chloro-5-oxo benzazepine to 5-hydroxy derivative Sodium borohydride in methanol, 0–25 °C, 1–5 h 79.6–96 98–99.9 Stirring, TLC monitoring, quenching with dilute HCl
2 Amide bond formation with 4-aminobutanoic acid Peptide coupling agents (e.g., EDC), mild conditions, room temp Not explicitly reported >95 (typical for amides) Purification by recrystallization
3 Purification Recrystallization from methanol/petroleum ether or methanol/water - >99 Drying under vacuum at 60 °C

Chemical Reactions Analysis

Types of Reactions

4-[(5-hydroxy-5,6-dihydrobenzobbenzazepine-11-carbonyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

4-[(5-hydroxy-5,6-dihydrobenzobbenzazepine-11-carbonyl)amino]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(5-hydroxy-5,6-dihydrobenzobbenzazepine-11-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The 5-hydroxy group is conserved in both the target compound and licarbazepine, suggesting a role in receptor binding or metabolic stability .

Pharmacological and Metabolic Implications

  • Licarbazepine : As a carboxamide, it exhibits high bioavailability and is metabolized via glucuronidation. Its anticonvulsant activity arises from sodium channel blockade .
  • Target Compound: The butanoic acid moiety may shift metabolism toward β-oxidation or renal excretion, altering half-life. The carboxylic acid could also enable salt formation (e.g., sodium salt) for injectable formulations.

Biological Activity

4-[(5-hydroxy-5,6-dihydrobenzo[b]benzazepine-11-carbonyl)amino]butanoic acid is a compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzazepine core, which is known for its diverse pharmacological properties. The presence of hydroxyl and carbonyl groups contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Melting Point186-189 °C
SolubilitySoluble in DMSO and ethanol

The biological activity of 4-[(5-hydroxy-5,6-dihydrobenzo[b]benzazepine-11-carbonyl)amino]butanoic acid is primarily attributed to its interactions with various molecular targets:

  • Histone Deacetylase Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This inhibition can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
  • Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (Capan-1). At concentrations as low as 1 μM, it has demonstrated the ability to upregulate acetylated histones while downregulating c-Myc, a critical oncogene .
  • Dual Targeting : The compound's design enables it to act on multiple targets simultaneously, enhancing its therapeutic efficacy. It has been noted for concurrent inhibition of both HDAC and BRD4, another target implicated in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antitumor Efficacy : In a recent study involving the Capan-1 xenograft model, treatment with the compound resulted in a tumor growth inhibition rate of approximately 71%. This significant reduction highlights its potential as an effective anticancer agent .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's ability to modulate histone acetylation status correlates with changes in gene expression profiles associated with cell cycle regulation and apoptosis .

Table 2: Summary of Case Studies

Study FocusFindings
Antitumor Activity71% tumor growth inhibition in Capan-1
Mechanism of ActionHDAC and BRD4 inhibition
Gene Expression ChangesUpregulation of acetylated histones

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.